molecular formula C10H9BrOS B8452848 2-(5-Bromo-1-benzothien-2-yl)ethanol CAS No. 460748-87-2

2-(5-Bromo-1-benzothien-2-yl)ethanol

Cat. No.: B8452848
CAS No.: 460748-87-2
M. Wt: 257.15 g/mol
InChI Key: IRJIZGJXYMTLIF-UHFFFAOYSA-N
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Description

2-(5-Bromo-1-benzothien-2-yl)ethanol is a brominated benzothiophene derivative featuring an ethanol substituent at the 2-position of the heterocyclic core. The benzothiophene scaffold consists of a fused benzene and thiophene ring, with a bromine atom at the 5-position enhancing electronic density and influencing reactivity.

Properties

CAS No.

460748-87-2

Molecular Formula

C10H9BrOS

Molecular Weight

257.15 g/mol

IUPAC Name

2-(5-bromo-1-benzothiophen-2-yl)ethanol

InChI

InChI=1S/C10H9BrOS/c11-8-1-2-10-7(5-8)6-9(13-10)3-4-12/h1-2,5-6,12H,3-4H2

InChI Key

IRJIZGJXYMTLIF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C=C(S2)CCO

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound is structurally analogous to three classes of derivatives: benzofuran-based ethanols, simple thiophene ethanols, and phenolic ethanols. Key differences arise from heteroatom substitution (S vs. O), ring fusion, and substituent positioning.

Table 1: Structural and Physical Properties
Compound Molecular Formula Molecular Weight (g/mol) Key Features Source
2-(5-Bromo-1-benzothien-2-yl)ethanol C₉H₉BrOS 241.09 (calculated) Benzothiophene, 5-Br, ethanol Target Compound
1-(5-Bromo-1-benzofuran-2-yl)ethanol C₁₀H₉BrO₂ 241.08 Benzofuran, 5-Br, ethanol
1-(5-Bromothiophen-2-yl)ethanol C₆H₇BrOS 207.09 Thiophene, 5-Br, ethanol
2-(3-Hydroxyphenyl)ethanol C₈H₁₀O₂ 138.16 Phenolic ethanol


Key Observations:

  • Heteroatom Effects : The benzothiophene core (S atom) exhibits lower electronegativity and larger atomic size compared to benzofuran (O atom), leading to altered aromaticity and electronic delocalization. This affects solubility, with sulfur-containing compounds generally being more lipophilic .
  • Substituent Positioning : The 5-bromo group in the target compound may direct electrophilic substitution reactions differently compared to analogs with substituents at other positions.

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